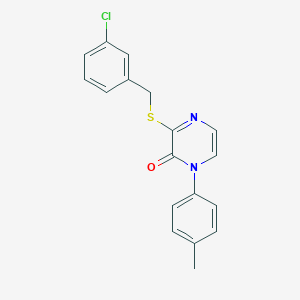

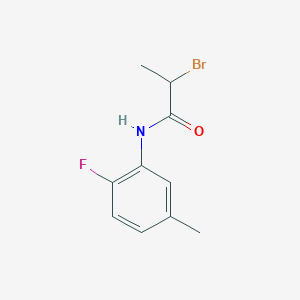

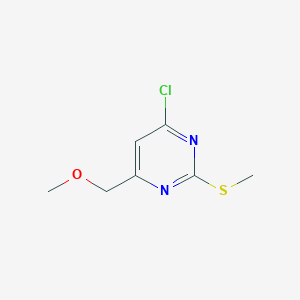

3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinazolinone, which is a class of organic compounds with a structure containing a benzene ring fused to a quinazoline, a type of nitrogen-containing heterocycle .

Synthesis Analysis

While specific synthesis methods for “3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one” were not found, similar compounds are often synthesized through condensation reactions . For example, alkoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isopropyl cyanoacetate .Chemical Reactions Analysis

The reactions of similar compounds have been studied. For instance, the reactions of phenylmercury (II) acetate with 3-(substituted phenyl)-2-sulfanylpropenoic acids were investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Methoxy-4-methylphenol, were found . It has a molecular weight of 138.16 g/mol and is harmful if swallowed, causes skin irritation, and is harmful to aquatic life .Aplicaciones Científicas De Investigación

Antibacterial Activity

The derivatives of quinazolinone, such as 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, have shown significant antibacterial activity against various strains of microorganisms, including Staphylococcus aureus, Bacillus species, Escherichia coli, and others. These compounds exhibit higher antibacterial activities compared to standard antibacterial drugs (Osarumwense, 2022).

Anticancer Agent

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, has been identified as a potent apoptosis inducer and an effective anticancer agent. It shows high blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).

Eco-Friendly Synthesis

A novel synthesis method using a one-pot C–C and C–N bond-forming strategy in water for derivatives of quinazolinone offers an eco-friendly and efficient protocol (Yadav et al., 2020).

Crystal Structure Analysis

The crystal structure of similar compounds, like 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one, has been analyzed to understand their molecular configurations and potential applications in creating metal complexes (Gudasi et al., 2006).

Antioxidant Properties

Quinazolin derivatives have been synthesized and shown to possess significant antioxidant capacity, comparing favorably with common antioxidants like ascorbic acid (Al-azawi, 2016).

Corrosion Inhibition

Quinazolinone derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel, demonstrating significant inhibition efficiencies (Errahmany et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-17-13-8-4-3-7-12(13)16(19)18(11)14-9-5-6-10-15(14)20-2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEVFKLHPPPUSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2490211.png)

![3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2490215.png)

![[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2490217.png)